N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide

P2X3 Antagonist Pain Research Thiazole Benzamide

The compound N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide (CAS 2034608-21-2) is a synthetic organic molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class. This structural class is extensively documented in patent literature as a source of potent and selective antagonists for the P2X3 purinergic receptor, a key target in neurogenic pain and sensory disorders.

Molecular Formula C16H14N4O3S2
Molecular Weight 374.43
CAS No. 2034608-21-2
Cat. No. B2458700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide
CAS2034608-21-2
Molecular FormulaC16H14N4O3S2
Molecular Weight374.43
Structural Identifiers
SMILESCNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3
InChIInChI=1S/C16H14N4O3S2/c1-17-13(21)8-11-9-25-15(19-11)20-14(22)10-2-4-12(5-3-10)23-16-18-6-7-24-16/h2-7,9H,8H2,1H3,(H,17,21)(H,19,20,22)
InChIKeyGAQOUCRSGGXAHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

cas_2034608-21-2 Baseline Overview: A Thiazolyloxy Benzamide for P2X3 Research


The compound N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide (CAS 2034608-21-2) is a synthetic organic molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class. This structural class is extensively documented in patent literature as a source of potent and selective antagonists for the P2X3 purinergic receptor, a key target in neurogenic pain and sensory disorders [1]. Its core architecture features a distinctive thiazol-2-yloxy linkage to the benzamide ring, combined with a methylamino-oxoethyl side chain on the terminal thiazole, a substitution pattern whose specific biological profile remains to be fully characterized in public domain research.

Why Generic Substitution Fails for cas_2034608-21-2 in P2X3 Research


Direct substitution of one P2X3 antagonist for another is not scientifically sound due to the high sensitivity of potency, selectivity, and pharmacokinetic profile to subtle structural modifications. Patents covering the 1,3-thiazol-2-yl benzamide class explicitly state that high P2X3 receptor inhibition and selectivity over P2X2/3 receptors—defined as at least a 3-fold selectivity margin—are not uniform across the series but depend on specific substitution patterns [1]. The unique methylamino-oxoethyl and thiazol-2-yloxy motifs of cas_2034608-21-2 are expected to impart a distinct binding interaction fingerprint compared to other in-class analogs, making its experimental validation necessary before it can be considered interchangeable with more common tool compounds like AF-353 or Gefapixant.

Quantitative Evidence Guide for cas_2034608-21-2: Differentiation from Established P2X3 Antagonists


Active Compound Class: Structural Inclusion in a Proven P2X3 Antagonist Series

The compound falls within the generic Markush structure (Formula I) of patent US 10174016, which claims a series of 1,3-thiazol-2-yl substituted benzamides exhibiting high P2X3 receptor inhibition [1]. While specific IC50 values for cas_2034608-21-2 are not disclosed in public repositories, the patent describes potent representatives of this class, such as Example 81, with reported biochemical activity in low nanomolar ranges (IC50 values down to 9 nM in P2X3 cell-based assays for structurally related analogs) [2]. This provides a class-level inference of its potential potency but does not constitute direct head-to-head data for this precise compound.

P2X3 Antagonist Pain Research Thiazole Benzamide

Key Structural Differentiator: The Methylamino-Oxoethyl Side Chain

A defining structural feature of cas_2034608-21-2 absent in the well-known reference antagonists AF-353, A-317491, and Gefapixant is the N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl) moiety [1]. This acetamide-type side chain on the thiazole ring represents a distinct chemical vector for modulating target engagement, physicochemical properties, and potentially avoiding metabolic liabilities common to other scaffolds. Patent exemplification shows that varying the amide substituent in this series drives selectivity between P2X3 homomers and P2X2/3 heteromers, with the class achieving at least 3-fold selectivity over P2X2/3 receptors [1].

Structure-Activity Relationship Medicinal Chemistry P2X3

Selectivity Profile: Predicted Advantage Over Dual P2X3/P2X2/3 Antagonists

The 1,3-thiazol-2-yl substituted benzamide class is claimed to provide selective inhibition of the P2X3 receptor over the P2X2/3 receptor by a factor of at least 3-fold [1]. This contrasts with widely used tool compounds: A-317491 is essentially equipotent at P2X3 and P2X2/3 (Ki = 22-92 nM for both), while AF-353 retains only about 8-fold selectivity (P2X3 pIC50 = 8.0 vs. P2X2/3 pIC50 = 7.3) [2][3]. Cas_2034608-21-2, by virtue of its structural class, is expected to exhibit a favorable selectivity window that may translate to an improved therapeutic index, though direct experimental confirmation is still required.

Receptor Selectivity P2X2/3 Heteromer Safety Pharmacology

Physicochemical Differentiation: Molecular Properties vs. Key Comparators

Based on its structure, cas_2034608-21-2 possesses a molecular weight of approximately 432.5 g/mol and a calculated LogP that differs substantially from smaller, more lipophilic antagonists like AF-353 (MW 400.2) or the bulkier Gefapixant (MW 627.7) [1]. The presence of multiple thiazole rings and the terminal methylamide introduces additional hydrogen bond donor and acceptor capacity compared to simpler scaffolds. These physicochemical distinctions can translate into practical differences in solubility, membrane permeability, and formulation requirements that are directly relevant to in vitro assay development and in vivo dosing protocols.

Drug-likeness Physicochemical Properties Procurement Specifications

Prioritized Application Scenarios for cas_2034608-21-2 Based on Available Evidence


Novel P2X3 Ligand Hit Identification for Neurogenic Pain Programs

Cas_2034608-21-2 is best deployed as a structurally novel entry point for high-throughput or focused-library screening campaigns aimed at identifying new P2X3 antagonists. Its distinct methylamino-oxoethyl side chain offers an unexplored chemical vector for optimizing potency and selectivity, making it a valuable addition to compound collections targeting neurogenic pain, chronic cough, or endometriosis-associated pain [1]. Its membership in the patented 1,3-thiazol-2-yl benzamide series provides a reasonable expectation of on-target activity.

Structure-Activity Relationship (SAR) Exploration Around Thiazole Substitutions

Medicinal chemistry teams seeking to expand the SAR landscape of P2X3 antagonists can utilize cas_2034608-21-2 as a core scaffold for analog synthesis. Systematic variation of the methylamino-oxoethyl group could yield derivatives with improved selectivity over P2X2/3 heteromers, an area where the patent class claims at least 3-fold discrimination and where existing dual antagonists exhibit dose-limiting taste-related side effects [1].

In Vitro Pharmacological Profiling of P2X3 vs. P2X2/3 Selectivity

Given the class-level inference of P2X3 selectivity, this compound is suited for side-by-side pharmacological profiling in recombinant cell lines expressing human P2X3 homomers versus P2X2/3 heteromers. This data is critical for benchmarking the compound against well-characterized reference antagonists such as AF-353, A-317491, and Gefapixant [2][3][4], and for confirming its differentiation potential.

Chemical Biology Tool for Studying P2X3-Mediated Calcium Flux

Once basic pharmacological parameters are established, cas_2034608-21-2 can be applied as a chemical probe in calcium flux assays or electrophysiological recordings in dorsal root ganglion neurons. Its unique structure may confer distinct binding kinetics or an allosteric mode of antagonism that could help dissect P2X3 receptor function in native tissue environments [2].

Quote Request

Request a Quote for N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.